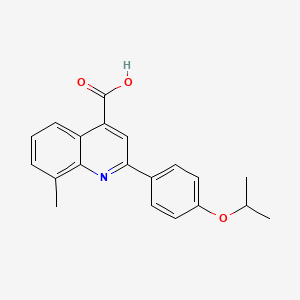

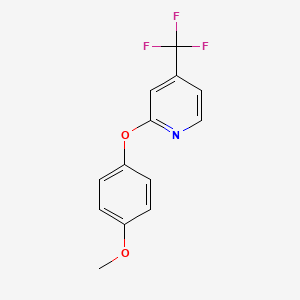

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical compound is related to various research areas, including the synthesis of thiazoles and furan derivatives. These areas are essential for understanding the compound's synthesis, structure, and properties.

Synthesis Analysis

The synthesis of thiazoles, similar to the target compound, often involves chemoselective thionation-cyclization of highly functionalized enamides mediated by reagents like Lawesson's reagent. This method allows for the introduction of various functionalities into the thiazole ring (S. Kumar, G. Parameshwarappa, H. Ila, 2013).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, provides insights into the conformation and isomerism of cyanoalk-enamides and related compounds. These analyses reveal extended conformations stabilized by intramolecular interactions, and solvent-dependent isomerization behaviors (C. Papageorgiou et al., 1998).

Chemical Reactions and Properties

Chemical reactions of related compounds include ene-reduction and various cyclization reactions leading to heterocyclic systems. For example, enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide has been achieved using marine and terrestrial fungi, highlighting the compound's reactivity and potential for producing stereospecific products (D. E. Jimenez et al., 2019).

科学的研究の応用

Herbicidal Activity

Research indicates that compounds similar to (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide, specifically 2-cyanoacrylates containing a 2-chloro-5-thiazolyl group, are a novel class of herbicides. These compounds have shown to exhibit good herbicidal activities, demonstrating the potential of this compound in agricultural applications by acting as inhibitors of PSII electron transport. The herbicidal activity is notably high, even at low application doses, highlighting its efficiency as a herbicide (Wang et al., 2004).

Synthetic Applications

The compound has been found to be versatile in synthetic chemistry, particularly in the synthesis of various heterocyclic structures. For instance, its utilization in the regioselective synthesis of new 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles, showcasing its importance in creating compounds with potential biological activities. Such synthetic applications underscore the role of this compound and its derivatives in medicinal chemistry and drug development, providing a foundation for further exploration of its therapeutic potentials (Bakavoli et al., 2009).

Antimycobacterial Activity

In the search for new antimicrobial agents, derivatives of this compound have been synthesized and evaluated for their antimycobacterial activity. This research is part of broader efforts in the antitubercular field, aiming to discover novel compounds that can inhibit the growth of Mycobacterium tuberculosis. Although only a few compounds in this series showed modest growth inhibition, the findings contribute valuable structure-activity relationship (SAR) insights for future antimicrobial drug discovery efforts (Sanna et al., 2002).

Gelation Behavior

Investigations into the gelation behavior of N-(thiazol-2-yl)benzamide derivatives, which are structurally related to this compound, have revealed the importance of methyl functionality and multiple non-covalent interactions in dictating gelation/non-gelation behavior. This research highlights the compound's potential in developing new materials with specific properties, such as supramolecular gels that could have applications in various fields including drug delivery and materials science (Yadav & Ballabh, 2020).

特性

IUPAC Name |

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c1-8-2-3-10(17-8)6-9(7-13)11(16)15-12-14-4-5-18-12/h2-6H,1H3,(H,14,15,16)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYHHFDHOQWQJS-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)

![1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2489426.png)

![N-(3,4-dimethylphenyl)-2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2489428.png)

![N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2489431.png)

![N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2489434.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2489435.png)

![2-Chloro-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B2489436.png)